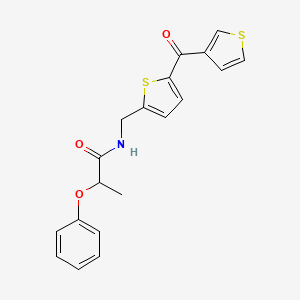![molecular formula C17H17NO3S2 B2528836 N-(2-([2,3'-Bithiophen]-5-yl)-2-hydroxyethyl)-2,5-dimethylfuran-3-carboxamid CAS No. 2191265-67-3](/img/structure/B2528836.png)
N-(2-([2,3'-Bithiophen]-5-yl)-2-hydroxyethyl)-2,5-dimethylfuran-3-carboxamid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-([2,3’-bithiophen]-5-yl)-2-hydroxyethyl)-2,5-dimethylfuran-3-carboxamide is a complex organic compound that features a unique structure combining bithiophene and furan moieties
Wissenschaftliche Forschungsanwendungen
N-(2-([2,3’-bithiophen]-5-yl)-2-hydroxyethyl)-2,5-dimethylfuran-3-carboxamide has several applications in scientific research:
Organic Electronics: Used as a building block for organic semiconductors and conductive polymers.
Medicinal Chemistry:
Materials Science: Used in the development of new materials with specific electronic or optical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-([2,3’-bithiophen]-5-yl)-2-hydroxyethyl)-2,5-dimethylfuran-3-carboxamide typically involves multiple steps:
Formation of 2,3’-bithiophene: This can be achieved through the coupling of thiophene derivatives under conditions such as palladium-catalyzed cross-coupling reactions.
Introduction of the Hydroxyethyl Group: This step involves the reaction of 2,3’-bithiophene with ethylene oxide or similar reagents to introduce the hydroxyethyl group.
Formation of the Furan Carboxamide: The final step involves the reaction of the hydroxyethyl-bithiophene intermediate with 2,5-dimethylfuran-3-carboxylic acid under amide bond-forming conditions, typically using coupling reagents like EDCI or DCC in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors for better control over reaction conditions and yields, as well as the implementation of green chemistry principles to minimize waste and environmental impact.
Analyse Chemischer Reaktionen
Types of Reactions
N-(2-([2,3’-bithiophen]-5-yl)-2-hydroxyethyl)-2,5-dimethylfuran-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The thiophene rings can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the carboxamide can be reduced to an amine.
Substitution: The hydroxyethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the reagents used.
Wirkmechanismus
The mechanism of action of N-(2-([2,3’-bithiophen]-5-yl)-2-hydroxyethyl)-2,5-dimethylfuran-3-carboxamide depends on its application:
Organic Electronics: Functions as a semiconductor by facilitating charge transport through its conjugated system.
Medicinal Chemistry: Interacts with biological targets such as enzymes or receptors through hydrogen bonding, π-π interactions, and other non-covalent interactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,2’-Bithiophene: A simpler thiophene derivative used in similar applications.
2,5-Dimethylfuran: A furan derivative with applications in organic synthesis and materials science.
Uniqueness
N-(2-([2,3’-bithiophen]-5-yl)-2-hydroxyethyl)-2,5-dimethylfuran-3-carboxamide is unique due to its combination of bithiophene and furan moieties, which imparts distinct electronic and structural properties not found in simpler analogs.
Eigenschaften
IUPAC Name |
N-[2-hydroxy-2-(5-thiophen-3-ylthiophen-2-yl)ethyl]-2,5-dimethylfuran-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO3S2/c1-10-7-13(11(2)21-10)17(20)18-8-14(19)16-4-3-15(23-16)12-5-6-22-9-12/h3-7,9,14,19H,8H2,1-2H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEAYJKOISRFJHD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(O1)C)C(=O)NCC(C2=CC=C(S2)C3=CSC=C3)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-(4-ethylphenyl)-2-[8-(3-methylpiperidin-1-yl)-3-oxo[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl]acetamide](/img/structure/B2528753.png)

![8-[(4-Fluorophenyl)methylsulfanyl]-3-methyl-7-(2-methylprop-2-enyl)purine-2,6-dione](/img/structure/B2528755.png)

![N-methyl-4-nitro-1-[4-(trifluoromethoxy)phenyl]-1H-pyrazol-5-amine](/img/structure/B2528759.png)

![N-[2-hydroxy-2-(naphthalen-1-yl)ethyl]-11-oxo-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4(12),5,7-triene-6-sulfonamide](/img/structure/B2528761.png)
![1-(2-fluorophenyl)-N-[(4-methoxythian-4-yl)methyl]methanesulfonamide](/img/structure/B2528767.png)

![4-(dimethylsulfamoyl)-N-(2-{5-[(2-methylphenyl)methyl]-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-1-yl}ethyl)benzamide](/img/structure/B2528769.png)

![N-(3-(benzo[d]thiazol-2-yl)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-4-(methylthio)benzamide](/img/structure/B2528773.png)
![Ethyl 3-(4-chlorophenyl)-5-(furan-2-carboxamido)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2528774.png)
![1-[(3-ethoxy-4-methoxyphenyl)methyl]-3-[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]urea](/img/structure/B2528775.png)
